molecular formula C18H20N4 B11053384 Pyrazino[1,2-a][1,3]benzimidazol-8-amine, 1,2,3,4-tetrahydro-2-(2-phenylethyl)-

Pyrazino[1,2-a][1,3]benzimidazol-8-amine, 1,2,3,4-tetrahydro-2-(2-phenylethyl)-

Cat. No.: B11053384
M. Wt: 292.4 g/mol
InChI Key: MWSBRLSPOGXIGC-UHFFFAOYSA-N
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Description

2-PHENETHYL-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-AMINE is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of tetrahydropyrazino[1,2-a][1,3]benzimidazole derivatives, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENETHYL-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-AMINE typically involves multicomponent reactions (MCRs) that allow for the rapid assembly of complex molecular structures from simple starting materials. One common synthetic route involves the Ugi-four-component condensation reaction, which combines 2-formylindole, amines, (E)-4-alkoxy-4-oxobut-2-enoic acids, and isocyanides . This reaction is followed by intramolecular hydroamination in the presence of potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) at room temperature to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and intramolecular cyclization can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-PHENETHYL-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzimidazole ring, facilitated by reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-PHENETHYL-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-AMINE involves its interaction with specific molecular targets and pathways. The compound is known to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . Additionally, it may interact with neurotransmitter receptors in the brain, offering potential therapeutic benefits for neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-PHENETHYL-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-AMINE stands out due to its unique combination of the tetrahydropyrazino[1,2-a][1,3]benzimidazole core with a phenethyl group. This structural feature enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

2-(2-phenylethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-amine

InChI

InChI=1S/C18H20N4/c19-15-6-7-17-16(12-15)20-18-13-21(10-11-22(17)18)9-8-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2

InChI Key

MWSBRLSPOGXIGC-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC3=C2C=CC(=C3)N)CN1CCC4=CC=CC=C4

Origin of Product

United States

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